1-(2-(4-Ethylphenoxy)acetyl)-4-benzoylthiosemicarbazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(4-Ethylphenoxy)acetyl)-4-benzoylthiosemicarbazide is a synthetic organic compound that belongs to the class of thiosemicarbazides Thiosemicarbazides are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-Ethylphenoxy)acetyl)-4-benzoylthiosemicarbazide typically involves a multi-step process:
Formation of 4-Ethylphenoxyacetic Acid: This can be achieved by reacting 4-ethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acylation: The 4-ethylphenoxyacetic acid is then acylated with benzoyl chloride to form the corresponding benzoyl derivative.
Thiosemicarbazide Formation: The benzoyl derivative is reacted with thiosemicarbazide under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(4-Ethylphenoxy)acetyl)-4-benzoylthiosemicarbazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazide moiety to corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(2-(4-Ethylphenoxy)acetyl)-4-benzoylthiosemicarbazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-(4-Ethylphenoxy)acetyl)-4-benzoylthiosemicarbazide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation and survival.
Pathways Involved: It can interfere with signaling pathways that regulate cell growth, leading to apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
- 1-(2-(4-Ethylphenoxy)acetyl)-4-cyclohexylthiosemicarbazide
- 1-(2-(4-Ethylphenoxy)acetyl)-4-methylthiosemicarbazide
Comparison:
- Structural Differences: The primary difference lies in the substituents on the thiosemicarbazide moiety.
- Biological Activity: These structural variations can lead to differences in biological activity, such as potency and selectivity towards specific targets.
- Uniqueness: 1-(2-(4-Ethylphenoxy)acetyl)-4-benzoylthiosemicarbazide is unique due to its specific combination of phenoxy and benzoyl groups, which may confer distinct pharmacological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[[[2-(4-ethylphenoxy)acetyl]amino]carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-2-13-8-10-15(11-9-13)24-12-16(22)20-21-18(25)19-17(23)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,20,22)(H2,19,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTQCJJNZUVHPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NNC(=S)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.